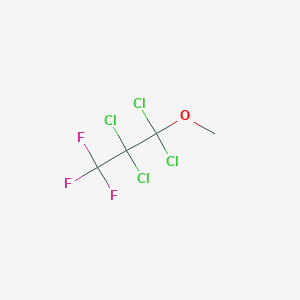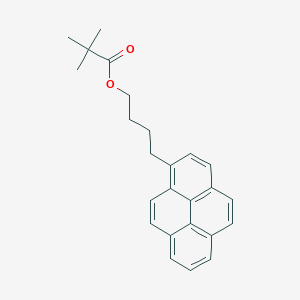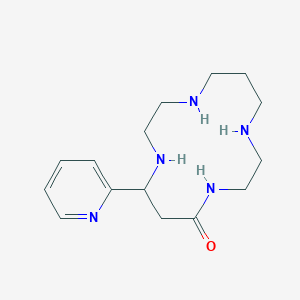
7-(Pyridin-2-yl)-1,4,8,11-tetraazacyclotetradecan-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Pyridin-2-yl)-1,4,8,11-tetraazacyclotetradecan-5-one is a heterocyclic compound that features a pyridine ring attached to a macrocyclic tetraazacyclotetradecane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Pyridin-2-yl)-1,4,8,11-tetraazacyclotetradecan-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyridine-2-carboxaldehyde with a tetraamine precursor in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as toluene and the application of heat to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
7-(Pyridin-2-yl)-1,4,8,11-tetraazacyclotetradecan-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: The pyridine ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Electrophiles such as alkyl halides or nucleophiles like amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
7-(Pyridin-2-yl)-1,4,8,11-tetraazacyclotetradecan-5-one has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as a chelating agent in biological systems.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as catalysts and sensors.
Mechanism of Action
The mechanism of action of 7-(Pyridin-2-yl)-1,4,8,11-tetraazacyclotetradecan-5-one involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological targets, such as enzymes or receptors, leading to various biological effects. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion coordinated with the compound .
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds also contain a pyridine ring and are known for their biological activities.
Imidazo[1,2-a]pyridines: Another class of compounds with a pyridine ring, known for their medicinal properties.
Uniqueness
7-(Pyridin-2-yl)-1,4,8,11-tetraazacyclotetradecan-5-one is unique due to its macrocyclic structure, which provides enhanced stability and the ability to form strong complexes with metal ions. This property distinguishes it from other similar compounds and makes it particularly valuable in applications requiring robust coordination chemistry .
Properties
CAS No. |
108643-56-7 |
|---|---|
Molecular Formula |
C15H25N5O |
Molecular Weight |
291.39 g/mol |
IUPAC Name |
7-pyridin-2-yl-1,4,8,11-tetrazacyclotetradecan-5-one |
InChI |
InChI=1S/C15H25N5O/c21-15-12-14(13-4-1-2-7-18-13)19-10-8-16-5-3-6-17-9-11-20-15/h1-2,4,7,14,16-17,19H,3,5-6,8-12H2,(H,20,21) |
InChI Key |
PFUKFJWWNYQHEU-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCNC(CC(=O)NCCNC1)C2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


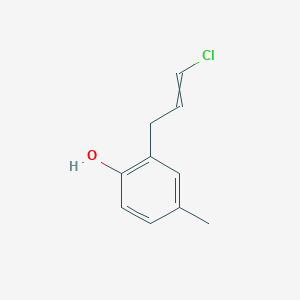
![1-(2-Oxo-2-{2-[(thiophen-2-yl)methylidene]hydrazinyl}ethyl)pyridin-1-ium chloride](/img/structure/B14320166.png)
![Bis(4-{[tert-butyl(dimethyl)silyl]oxy}phenyl)methanone](/img/structure/B14320180.png)
![1-[(2-Methylpentan-3-yl)sulfanyl]-2,4-dinitrobenzene](/img/structure/B14320186.png)
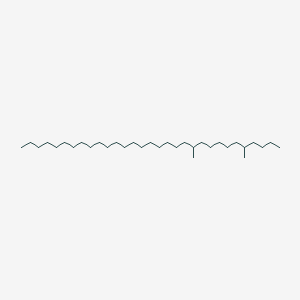
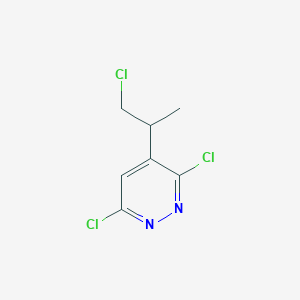
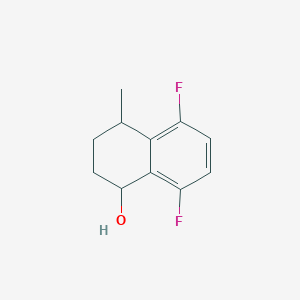
![2-[(4-Methylanilino)methylidene]cyclopentan-1-one](/img/structure/B14320219.png)
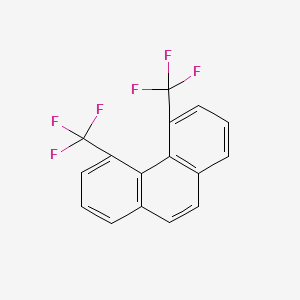
![2-Chloro-5-{[2-(nitromethylidene)-1,3-oxazolidin-3-yl]methyl}pyridine](/img/structure/B14320243.png)
![(4-Chlorophenyl)[2-(2-hydroxyphenoxy)phenyl]methanone](/img/structure/B14320246.png)
![4-{[2-(Diphenylarsanyl)phenyl]methyl}benzonitrile](/img/structure/B14320252.png)
